

Application Note: Quantitative Determination of Ferricyanide Concentration using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Ferrocyanide ion	
Cat. No.:	B228077	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium ferricyanide, K₃[Fe(CN)₆], is a widely used oxidizing agent and a key component in various biochemical assays and electrochemical systems. Accurate determination of its concentration is crucial for experimental reproducibility and data integrity. UV-Visible (UV-Vis) spectrophotometry offers a rapid, simple, and non-destructive method for quantifying ferricyanide in aqueous solutions. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. Ferricyanide exhibits a distinct absorbance maximum in the visible range, allowing for its selective measurement.

Principle

The quantitative determination of ferricyanide is based on the Beer-Lambert Law:

 $A = \epsilon bc$

Where:

• A is the absorbance (dimensionless).



- ε (epsilon) is the molar absorptivity or extinction coefficient, a constant specific to the substance at a given wavelength (in M⁻¹cm⁻¹).
- b is the path length of the light through the sample, typically the width of the cuvette (usually 1.0 cm).
- c is the concentration of the analyte in the solution (in mol/L or M).

Ferricyanide has a characteristic absorbance peak at approximately 420 nm.[1][2][3] By measuring the absorbance of a solution at this wavelength (λmax), the concentration can be determined if the molar absorptivity is known. For unknown samples or to ensure accuracy, a calibration curve is generated using a series of standard solutions of known concentrations. The linear relationship between absorbance and concentration, as dictated by the Beer-Lambert law, allows for the precise calculation of ferricyanide concentration in an unknown sample.[4][5] While a maximum absorption also exists around 302 nm, the peak at 420 nm is preferred for concentration measurement to avoid interference from ferrocyanide, which may be present in the solution.[1]

Spectroscopic and Quantitative Data

The key spectroscopic properties and typical data for ferricyanide determination are summarized below.

Parameter	Value	Source(s)
Wavelength of Maximum Absorbance (λmax)	~420 nm	[1][2][3][6]
Molar Absorptivity (ε) at 420 nm	1023 M ⁻¹ cm ⁻¹	[7]



Table 2: Example Calibration Curve Data for Potassium Ferricyanide at 420 nm	
Concentration (mM)	Absorbance (A.U.)
0.10	0.102
0.20	0.205
0.40	0.410
0.60	0.613
0.80	0.821
1.00	1.023
Linear Equation	y = 1.022x + 0.001
Correlation Coefficient (R²)	0.9998

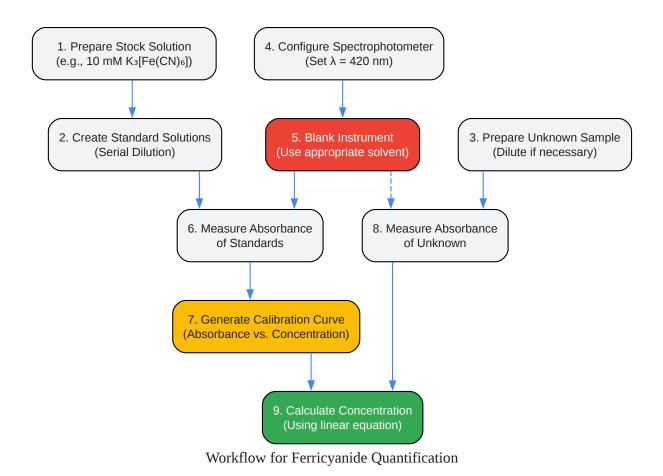
Experimental Protocol

This protocol outlines the steps for preparing standard solutions, generating a calibration curve, and determining the concentration of an unknown ferricyanide sample.

- Apparatus:
 - UV-Vis Spectrophotometer (capable of measurements at 420 nm)
 - Matched quartz or glass cuvettes (1.0 cm path length)
 - Calibrated analytical balance
 - Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
 - Calibrated micropipettes
 - Beakers
- · Reagents:



- Potassium Ferricyanide (K₃[Fe(CN)₆]), analytical grade
- Deionized water or appropriate buffer (the same solvent must be used for all solutions and the blank)



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Caption: Workflow for Ferricyanide Quantification.

Step 1: Preparation of a Stock Solution (e.g., 10 mM)

Accurately weigh 0.3292 g of potassium ferricyanide.



- Quantitatively transfer the solid to a 100 mL volumetric flask.
- Dissolve the solid in approximately 70 mL of deionized water (or the chosen buffer).
- Once fully dissolved, bring the volume up to the 100 mL mark with the same solvent.
- Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 10 mM stock solution.

Step 2: Preparation of Standard Solutions

- Prepare a series of standard solutions by serially diluting the stock solution. For the example data in Table 2, you would prepare standards with concentrations from 0.1 mM to 1.0 mM.
- For example, to prepare 10 mL of a 1.0 mM standard from the 10 mM stock, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
- Repeat this process to create the other standards (e.g., 0.8 mL stock for 0.8 mM, 0.6 mL for 0.6 mM, etc.).

Step 3: Instrument Setup and Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the measurement wavelength to 420 nm.[8]
- Fill a cuvette with the solvent (deionized water or buffer) used to prepare your solutions. This will serve as the blank.
- Place the blank cuvette in the spectrophotometer and zero the absorbance.
- Empty the cuvette, rinse it with the first standard solution, and then fill it with that standard.
- Place the cuvette in the spectrophotometer and record the absorbance reading.[8]
- Repeat for all remaining standard solutions, starting with the lowest concentration and moving to the highest.



• Finally, measure the absorbance of your unknown sample(s). If the absorbance is higher than the most concentrated standard, dilute the unknown sample with a known factor and remeasure.

Data Analysis and Calculations

- Construct the Calibration Curve: Plot the absorbance values of the standard solutions (y-axis) against their corresponding concentrations (x-axis).
- Perform Linear Regression: Apply a linear regression analysis to the data points. The
 resulting equation will be in the form y = mx + b, where 'y' is absorbance, 'x' is concentration,
 'm' is the slope (related to εb), and 'b' is the y-intercept. A good calibration curve should have
 a correlation coefficient (R²) value of ≥ 0.995.
- Calculate Unknown Concentration: Use the measured absorbance of the unknown sample ('y') and the linear equation from the calibration curve to solve for its concentration ('x').

Concentration (x) = (Absorbance (y) - y-intercept (b)) / slope (m)

• If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

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